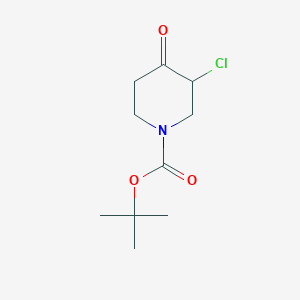

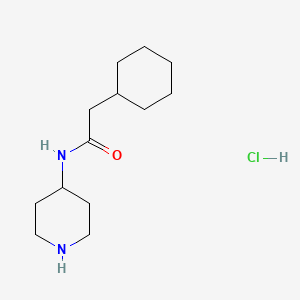

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is a chemical compound. It is also known as 1-Boc-4-piperidone or N-Boc-4-piperidone . It is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands .

Synthesis Analysis

The synthesis of Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate involves several steps. It starts from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gives compound 2 which is converted to N-Boc derivative 3. The aldehyde group of 3 is reduced with NaBH4 in methanol to obtain alcohol 4. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 .Molecular Structure Analysis

The molecular formula of Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is C10H17NO3 . The molecular weight is 199.25 g/mol . The InChI key is ROUYFJUVMYHXFJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .Physical And Chemical Properties Analysis

The melting point of Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is 73-77 °C . The SMILES string is CC©©OC(=O)N1CCC(=O)CC1 .Applications De Recherche Scientifique

Stereoselective Syntheses

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate and its derivatives are utilized in stereoselective syntheses. These compounds react with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which are important in creating cis isomers in quantitative yield. Additionally, the Mitsunobu reaction of these compounds with formic or benzoic acid followed by alkaline hydrolysis affords trans (3R,4R) isomers (Boev et al., 2015).

Piperidine Derivatives Synthesis

This compound is also instrumental in synthesizing piperidine derivatives fused with oxygen heterocycles. The reaction with BuLi and iodides of protected alcohols leads to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These undergo cyclization with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitor

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative, serves as an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient approach for synthesizing this compound has been proposed, which is crucial for the development of this inhibitor (Chen Xin-zhi, 2011).

3-Allylation for Piperidine Derivatives

The compound is used in the 3-allylation process to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These synthons are promising for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).

X-Ray Studies and Molecular Packing

X-ray studies have revealed that derivatives of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate, such as tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, occur in specific forms and exhibit molecular packing driven by strong hydrogen bonds, contributing to the understanding of their crystal structures (Didierjean et al., 2004).

Propriétés

IUPAC Name |

tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXESQZCEOYWZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)

![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)

![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)

![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)

![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)

![4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1422474.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)